Adenine propenal

Descripción

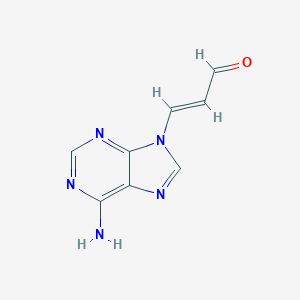

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(6-aminopurin-9-yl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOMQKQLZJTQN-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90029-73-5 |

Source

|

| Record name | 9-(3-Oxoprop-1-enyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Formation Pathways and Biogenesis of Adenine Propenal

Generation from Oxidant-Mediated DNA Damage

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates, is the primary driver for the formation of adenine (B156593) propenal.

Hydroxyl radicals (•OH) are among the most reactive oxygen species generated within the cell, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA. This abstraction is a critical initiating event in a cascade of reactions that can ultimately lead to the formation of base propenals, including adenine propenal. Activated oxygen species, a broader category that includes superoxide anions and hydrogen peroxide, can also contribute to the formation of hydroxyl radicals through metal-catalyzed reactions, such as the Fenton reaction, thereby indirectly promoting the generation of this compound.

The formation of this compound is specifically linked to the abstraction of a hydrogen atom from the 4'-position of the deoxyribose sugar. Following this abstraction, a series of electron rearrangements and bond cleavages occur, leading to the fragmentation of the sugar ring and the release of the adenine base attached to a three-carbon aldehyde moiety, which is this compound. This process results in a single-strand break in the DNA at the site of the damage.

Several endogenous and exogenous agents are known to induce the formation of this compound by facilitating the abstraction of the 4'-hydrogen atom from deoxyribose.

Bleomycin (B88199): This glycopeptide antibiotic, used in cancer chemotherapy, chelates iron and, in the presence of oxygen and a reducing agent, generates a reactive oxygen species that preferentially abstracts the 4'-hydrogen atom of deoxyribose, leading to the formation of base propenals.

Calicheamicin: A member of the enediyne class of antitumor antibiotics, calicheamicin undergoes a conformational change upon binding to the minor groove of DNA, generating a diradical species that abstracts hydrogen atoms from the deoxyribose backbone, including the 4'-position.

Peroxynitrite: A potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide, peroxynitrite can directly or indirectly lead to the oxidation of the deoxyribose moiety and the subsequent formation of this compound. nih.govnih.gov Studies have shown that treatment of DNA with peroxynitrite results in the formation of base propenals. nih.govnih.gov

Comparison with Other Endogenous Aldehyde Precursors

To understand the unique biological role of this compound, it is essential to compare its formation and reactivity with other endogenously generated aldehydes, particularly malondialdehyde (MDA).

While both this compound and MDA are reactive aldehydes implicated in cellular damage, their primary formation pathways differ significantly. MDA is predominantly generated as a byproduct of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids in cell membranes. In contrast, this compound is a direct product of DNA damage, specifically from the oxidative degradation of the deoxyribose sugar. Although structurally related, with this compound being an N-substituted derivative of MDA, their distinct origins have important implications for their localization and immediate cellular targets.

Research has demonstrated that base propenals, including this compound, are significantly more reactive than MDA. Studies have shown that base propenals are over 100-fold more reactive towards deoxyguanosine than MDA. mit.edu This heightened reactivity suggests that this compound can more readily form adducts with DNA and proteins.

A key marker of DNA damage is the formation of the mutagenic adduct M1dG (pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine). While both this compound and MDA can lead to the formation of M1G, evidence suggests that base propenals are the major source of this adduct in cellular DNA. nih.govmit.edu This is attributed to both their higher reactivity and their generation in close proximity to potential reaction sites within the DNA molecule.

| Feature | This compound | Malondialdehyde (MDA) |

| Primary Formation Pathway | Oxidative damage to deoxyribose in DNA | Lipid peroxidation of polyunsaturated fatty acids |

| Reactivity with Deoxyguanosine | >100-fold more reactive than MDA | Baseline reactivity |

| Contribution to M1dG Adducts | Considered the major source in cellular DNA | Contributes to M1dG formation, but to a lesser extent than base propenals |

Interactive Data Table: Comparison of Aldehyde Precursors

| Compound | Primary Source | Key Cellular Target | Relative Reactivity (vs. MDA) |

| This compound | DNA Damage | DNA, Proteins (Lysine) | High (>100x) |

| Malondialdehyde | Lipid Peroxidation | Proteins, DNA | Low (Baseline) |

Reactivity and Adduct Formation of Adenine Propenal

DNA Adduct Formation by Adenine (B156593) Propenal

Adenine propenal is a structural analog of malondialdehyde (MDA), a well-known product of lipid peroxidation. nih.gov Like MDA, this compound reacts with DNA to form various adducts, with the most significant being the pyrimido[1,2-α]purine-10(3H)-one (M1dG) adduct. nih.gov

Formation of 3-(2-deoxy-β-d-erythro-pentofuranosyl)pyrimido[1,2-α]purine-10(3H)-one (M1dG)

The M1dG adduct is a mutagenic lesion that has been detected in human tissues and is implicated in both cancer and aging. nih.gov Its formation from this compound underscores the potential for DNA-derived aldehydes to contribute to genomic instability.

The formation of M1dG occurs through the reaction of this compound with deoxyguanosine (dG) residues in the DNA strand. nih.gov The proposed mechanism involves the electrophilic aldehyde of this compound reacting with the nucleophilic sites on the guanine (B1146940) base. This leads to a cyclization reaction, resulting in the characteristic tricyclic structure of M1dG. nih.gov This process highlights a pathway where oxidative damage to one DNA base can lead to the modification of another, a phenomenon of indirect mutagenesis. nih.gov

Studies have shown that this compound is significantly more efficient at forming M1dG adducts compared to malondialdehyde (MDA). nih.govmit.edu In fact, the reactivity of base propenals toward dG is over 100-fold higher than that of MDA. mit.edu This enhanced reactivity is attributed to the fact that base propenals are generated directly within the DNA, in close proximity to potential reaction sites, whereas MDA must diffuse from lipid membranes to the DNA. nih.gov This proximity effect likely plays a crucial role in the biological significance of base propenal-induced DNA damage. nih.gov

Formation of 2′-Oxopropenyl-deoxyadenosine (OPdA) Adducts

In addition to reacting with deoxyguanosine, this compound can also form adducts with deoxyadenosine (B7792050) (dA). The reaction of malondialdehyde with dA results in the formation of an N6-(3-oxopropenyl)-2'-deoxyadenosine (M1dA) adduct. nih.govresearchgate.net While the direct formation of 2'-oxopropenyl-deoxyadenosine (OPdA) specifically by this compound is less detailed in the provided results, the reaction of the structurally similar MDA with deoxyadenosine to form an oxopropenyl adduct suggests a parallel reaction pathway for this compound. nih.gov The formation of such adducts can alter the activity of DNA polymerases. nih.gov

Impact of Adducts on DNA Integrity and Function

The formation of DNA adducts by this compound has significant consequences for DNA integrity and function. The M1dG adduct is known to be mutagenic in both bacteria and mammalian cells, leading to base pair substitutions and frameshift mutations. mit.edu Furthermore, these adducts can act as a block to transcription. mit.edu Modification of the DNA repair protein XPA by this compound dramatically curtails its ability to bind to a DNA substrate, further compromising the cell's ability to repair DNA damage. nih.govnih.gov The continuous generation of such lesions from endogenous oxidative processes may represent a significant mutagenic burden in living organisms. nih.gov

Interaction with Cellular Thiols

Cellular thiols, particularly the abundant tripeptide glutathione (B108866), represent a major class of nucleophiles that can react with electrophilic compounds like this compound. This interaction is a key component of cellular detoxification pathways.

Reaction with Glutathione via Michael Addition

This compound, as an α,β-unsaturated aldehyde, is classified as a Michael acceptor. researchgate.netyoutube.com This makes it susceptible to conjugate addition reactions with soft nucleophiles. masterorganicchemistry.com The most prominent cellular soft nucleophile is the tripeptide glutathione (GSH), which contains a highly reactive thiol group on its cysteine residue. nih.govnih.gov

The reaction proceeds via a Michael addition mechanism. researchgate.net In this reaction, the nucleophilic thiolate anion (GS⁻) of glutathione attacks the electron-deficient β-carbon of the carbon-carbon double bond in the propenal moiety of this compound. youtube.commasterorganicchemistry.com This reaction can occur non-enzymatically or be catalyzed by enzymes such as glutathione S-transferases (GSTs), which enhance the rate of conjugation. nih.gov The reaction is generally reversible, but the formation of the conjugate effectively neutralizes the reactive electrophile. researchgate.net

Formation of Glutathione-Adenine Propenal Conjugates

The product of the Michael addition between glutathione and this compound is a stable thioether adduct known as a glutathione-adenine propenal conjugate. researchgate.net In this conjugate, the sulfur atom of the cysteine residue of glutathione is covalently bonded to the carbon atom that was formerly in the β-position of the propenal double bond.

This conjugation reaction is a critical detoxification process. nih.gov By forming a conjugate with glutathione, the electrophilic nature of this compound is neutralized. Furthermore, the resulting glutathione conjugate is more polar and water-soluble than the parent compound, which facilitates its subsequent metabolic processing and excretion from the cell. nih.gov The formation and characterization of such glutathione conjugates are often accomplished using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govfrontiersin.orgresearchgate.net

Biological and Toxicological Implications of Adenine Propenal Adducts

Genotoxicity and Mutagenesis Induced by Adenine (B156593) Propenal

The formation of adenine propenal and its subsequent reaction with DNA bases represent a significant endogenous threat to genomic stability. The resulting DNA adducts are promutagenic lesions that can lead to permanent alterations in the DNA sequence if not repaired before DNA replication.

Mutagenic Potential in Prokaryotic Systems (Escherichia coli)

Studies have demonstrated that this compound is mutagenic in the prokaryotic organism Escherichia coli. While specific quantitative data on the mutation frequency induced by this compound in common mutagenicity assays like the supF shuttle vector system are not extensively detailed in the available literature, the qualitative evidence confirms its mutagenic nature in this bacterial model. The mutagenicity is attributed to the formation of DNA adducts that interfere with the fidelity of DNA replication, leading to the incorporation of incorrect nucleotides by the bacterial DNA polymerases.

Contribution to Endogenous Mutagenic Burden in Mammalian Cells

Interactive Table: Reactivity of Base Propenals and MDA

| Compound | Relative Potency in M1dG Formation | Relative Mutagenicity |

| This compound | Highest | High |

| Cytosine Propenal | Intermediate | Intermediate |

| Thymine Propenal | Lower | Lower |

| Malondialdehyde (MDA) | Lowest | Low |

Specific Mutational Signatures Associated with this compound-Derived Adducts

This compound-derived adducts, primarily M1dG, are known to be miscoding lesions. While the specific mutational signature for this compound itself is not distinctly characterized, the mutations arising from M1dG have been studied. M1dG can lead to base pair substitutions. Although a definitive and unique signature for this compound is yet to be established, the types of mutations induced by the adducts it forms contribute to the complex landscape of endogenous mutations observed in mammalian genomes.

Impact on DNA Replication and Transcription Processes

The presence of bulky adducts like those derived from this compound in the DNA template can pose significant obstacles to the molecular machinery responsible for DNA replication and transcription. These processes are fundamental to cell survival and proliferation, and their disruption can have severe consequences.

Alteration of DNA Polymerase Activity by Adducts

This compound adducts can significantly alter the activity of DNA polymerases. These lesions can stall the progression of the replication fork, as the active site of high-fidelity replicative polymerases cannot accommodate the distorted template. This stalling can trigger cellular stress responses and, if not resolved, can lead to cell death. In some cases, specialized translesion synthesis (TLS) polymerases are recruited to bypass the lesion. These TLS polymerases are often error-prone, and their action can result in the incorporation of incorrect nucleotides opposite the adduct, leading to mutations. The specific effect on polymerase activity depends on the type of adduct, the specific DNA polymerase involved, and the sequence context of the lesion.

Replication Blockage by this compound-Derived Lesions (e.g., 6-oxo-M1dG)

A significant derivative of the this compound-induced M1dG adduct is 6-oxo-M1dG, formed by the oxidation of M1dG. This further modified lesion has been shown to be a potent blocker of DNA replication. Studies have revealed that 6-oxo-M1dG constitutes a strong block to replication by human DNA polymerase η, a key TLS polymerase. ukolegija.ltnih.govosti.gov

The structural basis for this blockage lies in the conformation of the adduct within the DNA helix, which prevents the proper positioning of the incoming nucleotide and the polymerase active site for catalysis. ukolegija.lt Research using Xenopus egg extracts has demonstrated that a single 6-oxo-M1dG lesion can stall a replication fork. vanderbilt.edu Interestingly, the convergence of two replication forks at the site of the lesion can facilitate its bypass. vanderbilt.edu This finding suggests a potential mechanism for tolerating such replication-blocking lesions. Furthermore, 6-oxo-M1dG is not efficiently repaired by the cellular machinery in these extracts, indicating its persistence and potential to cause significant disruption to DNA replication. vanderbilt.edu

Interactive Table: Effects of 6-oxo-M1dG on DNA Replication

| Feature | Observation | Implication |

| Replication Fork Progression | Stalled by a single 6-oxo-M1dG lesion. | Potent replication-blocking lesion. |

| Bypass Mechanism | Efficient bypass upon convergence of two replication forks. | A potential cellular strategy to tolerate the lesion. |

| Repair | Not readily repaired by active mechanisms in Xenopus egg extracts. | Persistent lesion with a high potential for genomic instability. |

| DNA Polymerase η | Strong block to replication. | Highlights the challenge this adduct poses even to specialized polymerases. |

Cytotoxicity of this compound and Related Base Propenals

This compound, a reactive unsaturated aldehyde, has demonstrated significant cytotoxic effects in various studies. This class of compounds, known as base propenals, is generated from DNA damage and can inhibit critical cellular processes, leading to cell death. grantome.com

Inhibition of DNA Synthesis in Eukaryotic Cell Lines (e.g., HeLa Cells)

Research has shown that adenine-N1-propenal is a potent inhibitor of DNA synthesis in eukaryotic cells, such as the HeLa human cervical cancer cell line. nih.gov Studies have demonstrated that both adenine-N1-propenal and the related thymine-N1-propenal can effectively block DNA replication in these cells. nih.gov The inhibitory concentration (IC50) for adenine-N1-propenal, which is the concentration required to inhibit 50% of cell growth, has been reported to be between 1 to 2 µM in HeLa cells. nih.gov This potent inhibition of DNA synthesis is a key factor contributing to the cytotoxic properties of this compound. grantome.com

The table below summarizes the inhibitory effects of adenine-N'-propenal and a related compound on macromolecular synthesis in HeLa cells after 24 hours of exposure.

| Compound | DNA Synthesis IC50 (µM) | RNA Synthesis IC50 (µM) | Protein Synthesis IC50 (µM) |

| Adenine-N'-propenal | 30 | >100 | >100 |

| Thymine-N'-propenal | 23 | >100 | 25 |

Data sourced from studies on macromolecular synthesis in HeLa cells.

Effects on Cell Growth and Viability

The inhibition of DNA synthesis by this compound directly impacts cell proliferation and viability. The cytotoxic nature of adenine-N1-propenal has been observed in its ability to reduce the growth of HeLa cells. nih.gov The IC50 value for the inhibition of cell growth by adenine-N'-propenal in HeLa cells is approximately 2 µM. researchgate.net This indicates that at this micromolar concentration, this compound can effectively halve the population of growing cells. The cytotoxic and cytostatic properties of base propenals like this compound are significant, and it is suggested that these compounds, rather than the initial DNA damage itself, may be responsible for some of the cytotoxic effects observed with certain anticancer agents like bleomycin (B88199). grantome.comnih.gov

The following table presents the IC50 values for the inhibition of cell growth by various base propenals in HeLa cells.

| Compound | Cell Growth IC50 (µM) |

| Adenine-N'-propenal | 2 |

| Thymine-N'-propenal | 1 |

| Cytosine-N'-propenal | 15 |

| Guanine-N'-propenal | 24 |

Data reflects the concentration of the compound required to inhibit the growth of HeLa cells by 50% over a 24-hour period.

Cellular Defense and Dna Repair Mechanisms for Adenine Propenal Derived Lesions

Enzymatic Detoxification of Adenine (B156593) Propenal

The primary line of defense against adenine propenal is its enzymatic detoxification, a process largely mediated by glutathione (B108866) S-transferases (GSTs). nih.govpnas.org These enzymes catalyze the conjugation of this compound with glutathione (GSH), a major cellular antioxidant. nih.govtandfonline.com This reaction effectively neutralizes the reactivity of this compound, facilitating its excretion from the cell. medcraveonline.com

Human glutathione transferases are a superfamily of enzymes crucial for cellular detoxification. nih.govoup.com They are divided into several classes, including Alpha, Mu, and Pi, each with distinct substrate specificities. nih.govpnas.org Research has demonstrated that GSTs from the Alpha, Mu, and Pi classes can all facilitate the conjugation of glutathione with base propenals like this compound. nih.govpnas.org This enzymatic action is a critical component of the cellular defense against electrophilic compounds generated from oxidative stress. nih.gov

Among the various GST subclasses, GST P1-1, a member of the Pi class, has been identified as being particularly effective in detoxifying this compound. nih.govpnas.org Studies have shown that GST P1-1 exhibits exceptionally high catalytic efficiency (kcat/Km) for the conjugation of this compound with glutathione, reaching a value of 7.7 x 10^5 M⁻¹s⁻¹. nih.govpnas.org This is reportedly the highest catalytic efficiency observed for any substrate with this enzyme. nih.govpnas.org In contrast, other GST subclasses like GST A1-1 and GST M1-1 are generally more active with 4-hydroxyalkenals, which are products of lipid peroxidation, than with base propenals. nih.govpnas.org The high efficiency of GST P1-1 underscores its specialized role in protecting against the specific type of damage posed by this compound. nih.gov

Table 1: Catalytic Efficiency of GST P1-1 with this compound

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|

| GST P1-1 | This compound | 7.7 x 10⁵ |

This table presents the high catalytic efficiency of GST P1-1 in the detoxification of this compound.

The enzymatic detoxification of this compound by GSTs, particularly GST P1-1, provides significant cellular protection. nih.govnih.gov The conjugation of this compound with glutathione results in the formation of a less toxic, more water-soluble adduct that can be readily eliminated from the cell. medcraveonline.com This process was confirmed through mass spectrometry, which identified the adduct formed from the Michael addition of glutathione to this compound. nih.govpnas.org

Experimental evidence has further substantiated the protective role of GST P1-1. For instance, the addition of GST P1-1 to the culture medium of HeLa cells enhanced the protective effect of glutathione against the toxicity of this compound. nih.govnih.gov This protective effect was negated in the presence of a competitive inhibitor, S-hexylglutathione, confirming the enzyme's specific role. nih.govnih.gov

DNA Repair Pathways for this compound-Derived Adducts

When this compound evades detoxification and reacts with DNA, it can form various lesions, with the most significant being 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one (M1dG). nih.govresearchgate.net This adduct is mutagenic and poses a considerable threat to genomic integrity. researchgate.netpnas.org Consequently, cells employ specific DNA repair pathways to remove these lesions.

The primary pathway for the repair of bulky DNA adducts like M1dG is Nucleotide Excision Repair (NER). nih.govresearchgate.net The M1dG adduct is recognized by the NER machinery, which then excises a short single-stranded DNA segment containing the lesion. nih.govpnas.org The resulting gap is subsequently filled in by DNA polymerase and sealed by DNA ligase, restoring the original DNA sequence. The importance of NER in repairing M1dG is highlighted by the observation that cells deficient in NER show increased mutagenicity from this lesion. nih.gov

Following the removal of M1dG from DNA by the NER pathway, the excised adduct can undergo further metabolic processing. nih.gov Studies have revealed that free M1dG is enzymatically oxidized to form a single metabolite, 6-oxo-M1dG. nih.govpnas.org This oxidation is catalyzed by enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase. nih.govpnas.org

Interestingly, research also indicates that this oxidation can occur while the M1dG lesion is still present within the genomic DNA. nih.gov In some cell lines, the oxidation of M1dG to 6-oxo-M1dG appears to happen more rapidly than its removal by NER. researchgate.net This suggests a complex interplay between DNA repair and metabolic processing of DNA adducts. The formation of 6-oxo-M1dG from M1dG represents a significant metabolic fate of this DNA lesion. nih.govpnas.org

Table 2: Key Compounds in this compound Defense and Repair

| Compound Name | Role in Cellular Processes |

|---|---|

| This compound | A reactive aldehyde that can damage cellular components. nih.gov |

| Glutathione (GSH) | An antioxidant that conjugates with this compound. nih.gov |

| Glutathione S-transferases (GSTs) | Enzymes that catalyze the detoxification of this compound. nih.gov |

| M1dG | A DNA adduct formed from the reaction of this compound with deoxyguanosine. nih.gov |

| 6-oxo-M1dG | An oxidized metabolite of M1dG. nih.gov |

This table lists the key compounds and their roles in the cellular response to this compound.

Impact of Adducts on DNA Repair Protein Function

The formation of this compound-derived adducts is not limited to the DNA helix; the high reactivity of this compound also makes it a potent modifier of proteins, including those essential for DNA repair. acs.org Since base propenals are generated directly from the DNA backbone, they are uniquely positioned to react with DNA-binding proteins that are in close proximity to the initial damage. acs.orgresearchgate.net This interaction can lead to the formation of protein adducts, significantly altering their structure and compromising their function, thereby impeding cellular defense and repair mechanisms.

Research has demonstrated that this compound reacts with several amino acid residues, with a notable propensity for lysine (B10760008) and cysteine. acs.orgnih.gov The formation of adducts such as Nε-oxopropenyllysine can directly inactivate or reduce the efficacy of critical repair proteins. nih.govnih.gov

A primary and well-studied example of this inhibitory interaction is the modification of Xeroderma Pigmentosum Group A (XPA) protein by this compound. nih.gov XPA is a crucial component of the Nucleotide Excision Repair (NER) pathway, responsible for recognizing and verifying the presence of bulky DNA lesions to initiate their removal. nih.gov Studies have shown that this compound covalently modifies XPA, forming a stable Nε-oxopropenyllysine adduct. acs.orgnih.gov This modification occurs at several lysine residues, with significant implications for the protein's function. acs.orgnih.gov

Comprehensive analysis has identified specific modification sites on XPA, three of which are located directly within its DNA-binding domain. acs.orgnih.govnih.gov The adduction of these critical residues dramatically diminishes the affinity of XPA for damaged DNA. acs.orgnih.govnih.gov By impairing the primary damage recognition step, this compound effectively stalls the NER pathway, increasing cellular sensitivity to the mutagenic effects of other DNA-damaging agents. nih.gov Furthermore, two other identified modification sites on XPA are known to be targets for regulatory acetylation, suggesting that this compound adduction could also interfere with the epigenetic regulation of DNA repair processes. acs.orgacs.orgnih.gov

The inhibitory effect of aldehydes on DNA repair is not unique to this compound. Related compounds such as malondialdehyde and acrolein have also been shown to inhibit DNA repair, likely through direct interactions with repair proteins. nih.govportlandpress.com For instance, acrolein adducts to adenine can be recognized and repaired by the E. coli AlkB dioxygenase, but a human homolog, FTO, was unable to bind a DNA substrate containing a similar adduct, highlighting the specific and potentially detrimental nature of these lesions in human cells. ibb.waw.plresearchgate.net

The direct attack on DNA repair machinery represents a significant aspect of this compound's genotoxicity. By incapacitating key proteins like XPA, this compound not only creates mutagenic lesions in the DNA but also simultaneously dismantles the very systems meant to repair them.

Table 1: Documented Effects of this compound Adduction on XPA Protein

| Target Protein | Modifying Agent | Adduct Formed | Site of Modification | Functional Impact | Reference |

| Xeroderma Pigmentosum Group A (XPA) | This compound | Nε-oxopropenyllysine | Lysine residues within the DNA-binding domain | Dramatically reduces the protein's ability to bind to damaged DNA | nih.gov, acs.org, acs.org, nih.gov |

| Xeroderma Pigmentosum Group A (XPA) | This compound | Nε-oxopropenyllysine | Lysine residues subject to regulatory acetylation | Potential interference with epigenetic regulation of protein function | acs.org, acs.org, nih.gov |

Analytical and Methodological Approaches in Adenine Propenal Research

Chemical Synthesis of Adenine (B156593) Propenal and its Adducts

The availability of pure adenine propenal and its corresponding adducts as research standards is fundamental for accurate identification and quantification in experimental systems.

This compound can be synthesized for laboratory use according to previously described methods. oup.com The pure compound is often isolated and purified using techniques such as column chromatography with an eluent like 5% methanol (B129727) in ethyl acetate. oup.com The identity and purity of the synthesized this compound are confirmed through spectroscopic analysis. acs.org

Similarly, adducts of this compound, such as those formed with amino acids, are synthesized to serve as standards for verifying product structures in reaction analyses. acs.orgnih.gov For example, the reaction of this compound with N-α-acetyllysine can be performed to generate standards for Nε-Oxopropenyllysine and a lysine-lysine cross-link product. acs.orgnih.gov These synthetic standards are essential for calibrating analytical instruments and confirming the identity of adducts detected in biological samples. nih.gov

The following table summarizes the key nuclear magnetic resonance (NMR) data used to confirm the structure of synthesized this compound. acs.org

| Nucleus | Solvent | Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | 7.17 | dd, J₁ = 7.88 Hz, J₂ = 14.4 Hz, 1H |

| 7.55 | br s, 2H | ||

| 8.27 | s, 1H | ||

| 8.35 | d, J = 14.4 Hz, 1H | ||

| 8.63 | s, 1H | ||

| 9.67 | d, J = 7.88 Hz, 1H | ||

| ¹³C NMR | DMSO-d₆ | 119.2 | |

| 120.5 | |||

| 136.4 | |||

| 142.8 | |||

| 147.6 | |||

| 151.4 | |||

| 158.2 | |||

| 190.8 |

Chromatographic and Spectrometric Techniques for Detection and Quantification

A combination of chromatography and spectrometry provides the sensitivity and specificity required to detect, quantify, and structurally characterize this compound adducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing this compound adducts from reaction mixtures and biological samples. acs.orgnih.gov In a typical application, reaction mixtures of this compound with amino acids like N-α-acetyllysine are analyzed using a system equipped with a photodiode array (PDA) detector, allowing monitoring at multiple wavelengths such as 260 nm and 300 nm. acs.orgnih.gov

The separation of analytes is often achieved on a reverse-phase column. acs.org For instance, a Phenomenex Polar-RP Synergi HPLC column can be used to effectively separate the reaction products. acs.org A gradient elution with aqueous and organic solvents is employed to resolve the different compounds in the mixture. acs.org

The table below details a representative HPLC method used for the analysis of this compound adducts. acs.org

| Parameter | Specification |

|---|---|

| HPLC System | Waters HPLC system with 717 Plus autosampler, 1525 Binary HPLC pump, 2996 photodiode array detector |

| Column | Phenomenex Polar-RP Synergi HPLC column (75 cm × 2 mm, 4 μm particle size) |

| Flow Rate | 0.6 mL/min |

| Solvent A | Water |

| Solvent B | Acetonitrile |

| Gradient | 0–10.5 min: linear gradient from 5% B to 20% B |

| 10.5-12.5 min: linear gradient to 80% B | |

| 12.5-19 min: hold at 80% B | |

| 19-20 min: linear gradient to 5% B |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of this compound adducts. nih.govresearchgate.net This technique allows for the detection of specific ions corresponding to the mass of putative adducts. nih.gov For example, in studying the reaction of this compound with N-α-acetyllysine under reducing conditions, LC-MS analysis was used to detect an ion with a mass-to-charge ratio (m/z) of 360, which corresponds to a partially reduced reaction intermediate. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is further used to confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. The purified samples can be analyzed using instruments like a quadrupole mass spectrometer. nih.gov Plasma-desorption MS has also been employed to identify the adduct formed between this compound and glutathione (B108866). pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of newly synthesized compounds. acs.org Both ¹H and ¹³C NMR are used to elucidate the precise structure of this compound adducts, such as the lysine-lysine cross-link formed from the reaction with N-α-acetyllysine. acs.orgacs.org The chemical shifts, coupling constants, and correlations observed in various NMR experiments (e.g., COSY, HSQC, HMBC) provide unambiguous evidence for the assigned chemical structure. acs.org

The following NMR data were used to confirm the structure of a major product from the reaction of this compound with N-α-acetyllysine, identified as a lysine (B10760008)–lysine cross-link. acs.org

| Parameter | Data |

|---|---|

| Compound | Lysine-lysine cross-link (Product 4) |

| ¹H NMR (D₂O) | δ (ppm) 1.30 (m, 4H), 1.59–1.61 (m, 6H), 1.73 (m, 2H), 1.88 (s, 6H), 3.22 (m, 2H), 3.30 (t, J = 7.3 Hz, 2H), 4.08 (m, 2H), 5.45 (m, 1H), 7.49 (d, J = 11.5 Hz, 1H), 7.56 (d, J = 11.5 Hz, 1H) |

| ¹³C NMR (D₂O) | δ (ppm) 21.3, 21.8, 25.7, 30.2, 42.0, 53.7, 88.5, 158.9, 160.5, 177.5, 178.9 |

| ESI-MS | [MH]⁺, m/z 413.3 |

Proteomics-Based Approaches for Protein Adduct Profiling

To understand the biological consequences of this compound exposure, it is critical to identify its protein targets. Proteomics-based approaches, centered on mass spectrometry, are used to perform comprehensive profiling of protein modifications. nih.gov

This strategy involves incubating a target protein, such as human serum albumin (HSA) or the DNA repair protein Xeroderma Pigmentosum Group A (XPA), with this compound. nih.govnih.gov Following incubation, the modified protein is digested into smaller peptides, typically using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. nih.gov By searching the acquired MS/MS data against the known protein sequence, specific amino acid residues that have been modified by this compound can be identified. nih.gov

Research has shown that for both HSA and XPA, the only stable adduct detected is Nε-oxopropenyllysine. nih.govacs.org This proteomics approach has successfully identified the most reactive lysine residues in these proteins. nih.gov

The table below lists the specific modification sites identified in Human Serum Albumin and the XPA protein. nih.gov

| Protein | Identified Modification Sites |

|---|---|

| Human Serum Albumin (HSA) | K190, K351 |

| Xeroderma Pigmentosum Group A Protein (XPA) | Three sites within the DNA-binding domain |

| Two sites known to be subject to regulatory acetylation |

LC-MS/MS for Identification of Modified Peptides and Lysine Residues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique crucial for identifying peptides and specific lysine residues modified by this compound. This method allows for the precise characterization of adducts formed between this compound and proteins.

In a typical workflow, a protein of interest, such as human serum albumin (HSA) or the DNA repair protein Xeroderma Pigmentosum complementation group A (XPA), is incubated with this compound. nih.gov Following incubation, the protein is enzymatically digested, commonly with trypsin or chymotrypsin, to generate a mixture of peptides. shimadzu.com This peptide mixture is then separated using liquid chromatography, which separates the peptides based on their physicochemical properties. The separated peptides are subsequently introduced into a tandem mass spectrometer.

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions) is measured. Peptides that have been modified by this compound will exhibit a characteristic mass shift. For instance, the formation of an Nε-oxopropenyllysine adduct results in a specific mass increase. nih.gov

In the second stage, specific precursor ions are selected and fragmented, and the m/z of the resulting fragment ions (product ions) is measured. The fragmentation pattern provides sequence information about the peptide and, crucially, pinpoints the exact location of the modification. By analyzing the product ion spectra, researchers can identify the specific lysine residue that has been adducted by this compound. nih.gov For a positive identification of a modified peptide, a significant portion of the theoretical b- and y-product ion series should be present in the observed product ion spectra, and a certain level of sequence coverage must be obtained. nih.gov

Comprehensive profiling of the reaction between this compound and proteins like HSA and XPA has revealed that Nε-oxopropenyllysine is the only stable adduct. acs.org In HSA, the most reactive sites for this modification have been identified as lysine residues K190 and K351. acs.org Similarly, in XPA, several lysine residues, including some within the DNA-binding domain, have been identified as sites of this compound modification. nih.govacs.org

| Protein | Identified Adduct | Key Modified Lysine Residues | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Nε-oxopropenyllysine | K190, K351 | acs.org |

| Xeroderma Pigmentosum complementation group A (XPA) | Nε-oxopropenyllysine | Residues in DNA-binding domain | nih.govacs.org |

Biophysical Assays for Studying DNA-Protein Interactions

Fluorescence Anisotropy for DNA Binding Affinity Measurements

Fluorescence anisotropy is a versatile biophysical technique used to quantitatively measure the binding affinity between proteins and DNA. nih.govspringernature.com This method is particularly useful for studying how modifications to a protein, such as adduction by this compound, affect its ability to interact with DNA. nih.gov

The principle of fluorescence anisotropy is based on the rotational diffusion of fluorescently labeled molecules. bmglabtech.com A small, fluorescently labeled DNA molecule will tumble rapidly in solution, leading to a low fluorescence anisotropy value. bmglabtech.com When a larger protein binds to this labeled DNA, the resulting complex tumbles more slowly, causing an increase in the fluorescence anisotropy. nih.govbmglabtech.com This change in anisotropy is directly proportional to the fraction of DNA bound by the protein. nih.gov

To measure the DNA binding affinity of a protein like XPA, a fluorescein-labeled DNA substrate is used. nih.gov The experiment involves titrating increasing concentrations of the protein into a solution containing a constant concentration of the labeled DNA. protocols.io After an incubation period to allow the binding to reach equilibrium, the fluorescence anisotropy is measured. protocols.io

By plotting the change in fluorescence anisotropy against the protein concentration, a binding curve is generated. This curve can then be fitted to a suitable binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity. nih.govprotocols.io A lower Kd value indicates a higher binding affinity.

Research has shown that the modification of the DNA repair protein XPA by this compound significantly reduces its affinity for a damaged DNA substrate. nih.govacs.org This finding is critical as it suggests that this compound-induced protein damage could impair essential cellular processes like DNA repair.

| Protein Studied | Effect of this compound Modification | Parameter Measured | Reference |

|---|---|---|---|

| Xeroderma Pigmentosum complementation group A (XPA) | Decreased affinity for damaged DNA | Apparent dissociation constant (Kd) | nih.govacs.org |

Cellular and In Vivo Model Systems for Biological Studies

Bacterial Mutagenesis Assays

Bacterial mutagenesis assays, such as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. nih.govcreative-bioarray.com These assays utilize specific bacterial strains, typically Salmonella typhimurium or Escherichia coli, that have mutations in genes required for the synthesis of an essential amino acid, such as histidine or tryptophan. nih.gov These strains are auxotrophic, meaning they cannot grow on a medium lacking that specific amino acid.

When these bacteria are exposed to a mutagenic substance, the chemical can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a minimal medium. nih.gov The number of revertant colonies is then counted, and a dose-dependent increase in the number of these colonies compared to a control group indicates that the substance is mutagenic. nih.gov

This compound has been shown to be mutagenic in Escherichia coli. acs.orgresearchgate.net This suggests that this compound can induce DNA damage that leads to mutations. The mutagenic potential of this compound is significant because it is a product of DNA oxidation, meaning it can be generated directly within the cell and in close proximity to its genetic material. pnas.org

Mammalian Cell Culture Studies (e.g., Synchronized Cells)

Mammalian cell culture systems provide a more biologically relevant model to study the effects of this compound in a cellular context that mimics human physiology more closely than bacteria. Various human cell lines, such as RKO, HEK293, and HepG2, have been used to investigate the cellular consequences of this compound exposure. nih.gov

In these studies, cells are treated with this compound, and the formation of DNA adducts is monitored over time. nih.gov One of the key adducts formed is M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one), which arises from the reaction of this compound with deoxyguanosine residues in DNA. nih.gov

To study the repair and fate of these adducts without the complication of DNA replication, cell cultures can be synchronized. nih.gov This is often achieved by serum starvation, which arrests the cells in a specific phase of the cell cycle. nih.gov After treatment with this compound, the levels of M1dG can be tracked over time to understand the kinetics of its formation and subsequent repair or transformation. nih.gov Studies have shown a time-dependent increase in M1dG levels in cells treated with this compound, followed by a decline, indicating active cellular processes to deal with this type of DNA damage. nih.gov

| Cell Line | Organism | Tissue of Origin | Application in this compound Research | Reference |

|---|---|---|---|---|

| RKO | Human | Colon Carcinoma | Studying M1dG adduct formation and repair | nih.gov |

| HEK293 | Human | Embryonic Kidney | Investigating M1dG adduct formation | nih.gov |

| HepG2 | Human | Hepatocellular Carcinoma | Assessing M1dG adduct levels post-treatment | nih.gov |

| RAW264.7 | Mouse | Macrophage | Investigating endogenous levels of M1dG | nih.gov |

Organismal Models for Investigating Biological Burden

Animal models, such as mice or rats, would be invaluable for investigating the in vivo formation of this compound-induced DNA and protein adducts in various tissues. These models would also allow for the study of the long-term consequences of exposure, including the potential for carcinogenesis. By analyzing tissues from these animals, researchers could determine the distribution and persistence of adducts and correlate these findings with pathological changes.

Computational and Theoretical Investigations of Adenine Propenal

Reaction Mechanism Studies of Adduct Formation

The formation of adenine (B156593) propenal adducts with nucleophilic sites on DNA bases and amino acid residues is a critical initiating event in its toxicity. Computational studies have been instrumental in detailing the mechanistic pathways of these reactions, particularly through Michael addition. rsc.org

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surfaces of chemical reactions, providing crucial data on the stability of reactants, transition states, and products. These calculations are vital for understanding the feasibility and kinetics of adduct formation.

For instance, studies on related α,β-unsaturated aldehydes and their adducts with nucleic acid bases utilize DFT calculations to determine reaction energetics. The B3LYP functional with a 6-31G(d,p) basis set has been successfully applied to analyze the geometry and electronic structure of 1,N6-α-hydroxypropanoadenine (HPA), an exocyclic adduct formed from acrolein and adenine. portlandpress.com Such calculations help in parameterizing force fields for more extensive molecular dynamics simulations. portlandpress.com The mechanism for the formation of cross-links between aldehydic adenine adducts and amino acids like N-acetylcysteine has been proposed to involve a Michael addition of the nucleophile's thiol group to the α,β-unsaturated aldehyde system, followed by dehydration. rsc.org

While direct electronic structure calculations on adenine propenal itself are not extensively detailed in the provided results, the methodology is well-established from studies on similar molecules. For example, computational investigations into the reaction of cisplatin (B142131) with adenine use functionals like M06-2X and PBE0 to explore the energetics of adduct formation, revealing the influence of solvation on activation energies. mdpi.compreprints.org These studies underscore the power of QM methods to predict reaction pathways and the energetic favorability of adduct formation at specific biological sites.

Table 1: Computational Methods for Reaction Energetics This table summarizes common electronic structure methods used to study the formation of adducts related to this compound.

| Method/Functional | Basis Set | Application/System Studied | Key Findings | Reference(s) |

| DFT (B3LYP) | 6-31G(d,p) | Geometry analysis of 1,N6-α-hydroxypropanoadenine (HPA). | Provided optimized geometry and atomic charges for force field parameterization. | portlandpress.com |

| DFT and ab initio | Not specified | Structural characterization of N-acetylcysteine cross-links with aldehydic adenine nucleoside adducts. | Elucidated reaction mechanism involving Michael addition and identified stable rotamers. | rsc.org |

| DFT (M06-2X, PBE0) | def2-SVP, def2-TZVP | Energetics of cisplatin binding to adenine. | Revealed significant effects of explicit water molecules on activation energies. | mdpi.compreprints.org |

| ADC(2) | Not specified | Photoinduced reaction mechanisms between adenine and water. | Characterized electron/proton transfer pathways and computed energy profiles. | researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic view of how this compound adducts behave within the complex environment of a DNA duplex or a protein. These simulations can reveal conformational changes, effects on stability, and interactions with other molecules over time.

MD simulations have been extensively used to study DNA containing various adducts, providing insights applicable to this compound. For example, simulations of DNA with the aristolochic acid I-adenine adduct (ALI-N6-A) show that the adduct can intercalate into the DNA helix, distorting the active site of DNA polymerase and potentially leading to A→T transversion mutations. researchgate.net Similarly, simulations of DNA containing an α-OH-PdG lesion, an acrolein-guanine adduct, show that the lesion induces a local perturbation in the DNA helix, causing the modified base to adopt a syn conformation. oup.com

In the context of DNA repair, MD simulations have been crucial. Modeling of the 1,N6-α-hydroxypropanoadenine (HPA) adduct within the active site of the E. coli AlkB repair enzyme demonstrated that different stereoisomers of the adduct adopt distinct conformations, influencing their susceptibility to repair. portlandpress.comnih.gov These simulations, often initiated by methods like simulated annealing, use force fields parameterized with QM data to accurately model the non-standard residue. portlandpress.com

Modeling of DNA and Protein Adduct Conformations

The structural conformation adopted by an this compound adduct within a macromolecule is a key determinant of its biological consequences, such as mutagenicity or interference with protein function. Computational modeling is essential for visualizing these three-dimensional structures.

When an adduct forms within a DNA duplex, it can cause significant structural distortions. Restrained molecular dynamics simulations, guided by experimental data from NMR spectroscopy, have been used to generate 3D models of DNA containing acrolein-derived lesions. oup.com These models reveal altered hydrogen-bonding patterns and localized disruptions to the regular helical structure. oup.com For the α-OH-PdG lesion, modeling showed the adducted guanine (B1146940) in a syn conformation, stabilized by intra-residue hydrogen bonds, which contrasts with the typical anti conformation of canonical bases. oup.com While MD simulations of DNA with 1,N6-ethanoadenine (a related saturated adduct) did not show major conformational differences in the duplex itself compared to the ethenoadenine adduct, the behavior within an enzyme active site was markedly different. nih.gov

Regarding protein adducts, this compound has been shown to react with lysine (B10760008) and cysteine residues. acs.orgfigshare.com Computational modeling can predict how these modifications alter a protein's structure and function. Studies on the DNA repair protein XPA revealed that this compound modifies lysine residues within its DNA-binding domain. acs.orgfigshare.com While the specific computational models were not detailed, such modifications would be expected to alter the protein's surface electrostatics and shape, thereby reducing its affinity for its DNA substrate, an effect that was confirmed biophysically. acs.orgfigshare.com

Table 2: Key Structural Findings from Computational Modeling This table highlights significant conformational insights gained from modeling this compound and related adducts.

| Adduct System | Computational Method | Key Structural Insights | Biological Implication | Reference(s) |

| α-OH-PdG in DNA | Restrained Molecular Dynamics (rMD) | Lesion adopts a syn conformation; local perturbation of the DNA helix. | Explains mutagenic bypass of the lesion. | oup.com |

| ALI-N6-A in DNA | Molecular Dynamics (MD) | Adduct intercalates within the DNA helix, occupying the dNTP binding site. | Provides a structural basis for A→T transversion mutations. | researchgate.net |

| HPA in AlkB enzyme | Molecular Modeling (Simulated Annealing, MD) | The R stereoisomer is preferred in an equatorial conformation; the S isomer is only susceptible to repair in a syn conformation. | Explains stereoselective repair by the AlkB enzyme. | portlandpress.comnih.govresearchgate.net |

| EA in APNG enzyme | Molecular Dynamics (MD) | Weakened stacking interactions between the EA adduct and aromatic residues in the active site. | Accounts for the lower repair efficiency of EA compared to the planar εA adduct. | nih.gov |

Computational Insights into Enzyme-Substrate Interactions for Detoxification/Repair

Cells possess enzymatic pathways to detoxify reactive aldehydes and repair the damage they cause to macromolecules. Computational studies provide critical insights into the molecular recognition and catalytic mechanisms of these enzymes.

The interaction between the acrolein-adenine adduct HPA and the E. coli AlkB dioxygenase is a well-studied example. portlandpress.comnih.gov Molecular modeling of the enzyme-substrate complex showed that the protonated, cationic form of the HPA adduct is preferentially repaired. portlandpress.com The models demonstrated that the enzyme's active site strongly prefers the R stereoisomer of the adduct. nih.govresearchgate.net For the S stereoisomer to be repaired, the model suggests it must adopt a higher-energy syn conformation around the glycosidic bond, explaining the enzyme's stereoselectivity. nih.govresearchgate.net

Computational approaches are also used to understand the broader substrate specificity of detoxification enzymes. Molecular simulations of rice aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDH) show that these enzymes undergo significant conformational changes upon binding cofactors like NADPH, which prepares the active site for catalysis. acs.org Docking studies with substrates, including acrolein, revealed that different enzymes have varying binding affinities, indicating their respective roles in managing carbonyl stress. acs.org

Furthermore, computational methods can be used to rationally engineer enzymes for altered activity. By remodeling the conformational landscape of an aminotransferase, researchers were able to shift its substrate specificity, demonstrating that computational design can stabilize reactive conformations to enhance catalysis for non-native substrates. nih.gov This principle is directly applicable to the design of enzymes for the enhanced detoxification of specific adducts like this compound.

Future Research Directions and Translational Perspectives

Elucidation of Novel Adenine (B156593) Propenal Adducts and Reaction Products

A primary area of future research lies in the comprehensive characterization of the full spectrum of adenine propenal's reaction products with various biomolecules. While initial studies have identified key adducts, a more in-depth exploration is crucial for a complete understanding of its biological impact.

This compound is known to be a product of the reaction between DNA and oxidizing agents like peroxynitrite and bleomycin (B88199). nih.gov It is the most reactive among the base propenals and is known to be mutagenic in Escherichia coli. nih.govnih.gov Its reactivity extends to both DNA and proteins, forming covalent adducts. nih.govnih.gov

Known this compound Adducts:

Investigations into the reactivity of this compound with amino acids have revealed that it readily forms adducts with lysine (B10760008) and cysteine, while not reacting with histidine or arginine. nih.govnih.gov The major products identified from these reactions include Nε-Oxopropenyllysine, a lysine-lysine cross-link, and S-oxopropenyl cysteine. nih.govnih.gov When reacting with human serum albumin (HSA) and the DNA repair protein Xeroderma Pigmentosum group A (XPA), the predominant stable adduct formed is Nε-oxopropenyllysine. nih.govnih.gov

Furthermore, this compound, as a base propenal, is implicated in the formation of the exocyclic DNA adduct pyrimido[1,2-α]purin-10(3H)-one (M1dG) from deoxyguanosine. mit.edunih.gov Studies have shown that this compound is more efficient at forming M1G adducts compared to malondialdehyde. nih.gov

Future research should aim to:

Identify novel adducts: Employing advanced analytical techniques to uncover previously uncharacterized adducts with other amino acids, lipids, and nucleic acid bases.

Characterize reaction mechanisms: Elucidating the precise chemical mechanisms and reaction kinetics for the formation of these adducts under physiological conditions.

Investigate adduct stability and repair: Determining the stability of these adducts in a biological environment and identifying the cellular repair pathways responsible for their removal.

Known Adducts and Reaction Products of this compound

| Reactant | Adduct/Product | Significance |

|---|---|---|

| Lysine | Nε-Oxopropenyllysine | Stable protein adduct found in human serum albumin and DNA repair proteins. nih.govnih.gov |

| Lysine | Lysine-lysine cross-link | Indicates protein cross-linking capabilities. nih.govnih.gov |

| Cysteine | S-oxopropenyl cysteine | Demonstrates reactivity with sulfhydryl groups. nih.govnih.gov |

| Deoxyguanosine | Pyrimido[1,2-α]purin-10(3H)-one (M1dG) | A mutagenic DNA lesion. mit.edunih.gov |

| Glutathione (B108866) | Glutathione conjugate | A key detoxification product. pnas.org |

Investigation of this compound Role in Specific Disease Pathologies (e.g., Cancer, Aging, Inflammation)

The established mutagenicity of this compound and its ability to damage critical cellular components strongly suggest its involvement in various disease states. researchgate.net Future investigations should focus on delineating its specific roles in the pathophysiology of cancer, aging, and inflammation.

Cancer:

The mutagenic nature of this compound and its ability to form DNA adducts like M1dG provide a direct link to carcinogenesis. mit.edunih.gov Furthermore, the modification and subsequent inhibition of the DNA repair protein XPA by this compound can compromise the cell's ability to repair DNA damage, a hallmark of cancer. nih.govnih.gov The modification of XPA occurs within its DNA-binding domain, dramatically reducing its capacity to bind to damaged DNA. nih.govnih.gov While the parent compound, adenine, has been shown to have anticancer properties in certain contexts, the pro-carcinogenic potential of this compound is a critical area for further study. nih.gov Research should focus on:

Adduct profiles in tumors: Analyzing the presence and levels of specific this compound adducts in various types of cancerous tissues.

Impact on oncogenic pathways: Investigating how this compound-mediated damage affects key signaling pathways involved in cancer development and progression.

Aging:

Cellular senescence, a state of irreversible cell cycle arrest, is a key contributor to the aging process. nih.gov Oxidative stress and the accumulation of macromolecular damage are known drivers of senescence. Reactive carbonyl species, a class of molecules that includes this compound, are linked to aging and various chronic diseases. researchgate.net The role of adenine nucleotide translocases (ANTs) in cellular senescence and age-related diseases like idiopathic pulmonary fibrosis has been highlighted, suggesting that disruptions in adenine metabolism could contribute to aging. nih.gov Future research in this area should explore:

This compound levels in aging tissues: Quantifying the accumulation of this compound and its adducts in various tissues during the aging process.

Induction of senescence: Determining the extent to which this compound can induce a senescent phenotype in different cell types and the underlying molecular mechanisms. nih.gov

Inflammation:

While adenine and adenosine (B11128) have well-documented roles in modulating inflammation, the specific contribution of this compound is less clear. nih.govmdpi.comnih.gov Reactive carbonyl species are generally associated with inflammatory conditions. researchgate.net Given that adenine can exert anti-inflammatory effects, it is crucial to investigate the distinct actions of its propenal derivative. mdpi.com Future studies should address:

Pro-inflammatory effects: Investigating whether this compound can trigger or amplify inflammatory responses by activating specific signaling pathways or by damaging cells and inducing the release of pro-inflammatory mediators.

Role in chronic inflammatory diseases: Examining the presence and potential contribution of this compound in chronic inflammatory conditions such as atherosclerosis and neurodegenerative diseases.

Development of Advanced Methodologies for In Vivo Adductomics

To accurately assess the biological role of this compound, sensitive and specific methods for its detection and quantification in vivo are essential. Adductomics, the large-scale study of DNA and protein adducts, is a rapidly advancing field that can provide valuable insights. researchgate.netnih.gov

Current methods for DNA adduct analysis include ³²P-postlabeling and mass spectrometry-based techniques. researchgate.netpsu.edu While ³²P-postlabeling is highly sensitive, it lacks structural information. psu.edu Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the method of choice for the sensitive and specific detection and quantification of adducts. researchgate.netrsc.org

Future advancements in this area should focus on:

Enhanced sensitivity and specificity: Developing novel LC-MS/MS methods with improved limits of detection to identify and quantify low-abundance this compound adducts in complex biological matrices. nih.gov

High-throughput screening: Establishing high-throughput adductomics platforms to analyze large cohorts and identify associations between this compound adduct levels and disease risk.

In vivo imaging probes: Designing and synthesizing probes that can specifically react with this compound in living cells and tissues, enabling its visualization and localization. The use of aldehyde/keto reactive probes in combination with mass spectrometry is a promising strategy for identifying protein adducts. nih.gov

Accelerator Mass Spectrometry (AMS): Utilizing highly sensitive techniques like AMS for tracing the fate of labeled this compound and its adducts in vivo. acs.org

Methodologies for In Vivo Adductomics

| Methodology | Description | Application to this compound |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific technique for the identification and quantification of known and unknown adducts. researchgate.netrsc.org | Quantification of specific this compound adducts in DNA and proteins from biological samples. |

| ³²P-Postlabeling | An older, highly sensitive method for detecting DNA adducts, but lacks structural information. psu.eduui.ac.id | Initial screening for the presence of bulky DNA adducts, which could include those derived from this compound. |

| Aldehyde/Keto Reactive Probes | Chemical probes that specifically tag aldehyde-containing molecules, facilitating their enrichment and identification by mass spectrometry. nih.gov | Targeted identification of proteins modified by this compound. |

| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive technique for measuring rare isotopes, allowing for the tracing of labeled molecules in vivo. acs.org | Studying the in vivo metabolism, distribution, and elimination of this compound and its adducts. |

Exploration of Therapeutic Strategies Targeting this compound-Mediated Damage (e.g., scavenger design)

Given the detrimental effects of this compound, developing therapeutic strategies to mitigate its damage is a critical translational goal. This can be approached by either preventing its formation or by scavenging the molecule once it is formed.

Scavenger Design:

One of the most promising therapeutic avenues is the design of molecules that can effectively scavenge this compound and other reactive carbonyl species. nih.govnih.gov Several classes of scavengers have been investigated for their potential to trap reactive aldehydes:

Thiol-based scavengers: Compounds like N-acetylcysteine and glutathione are known to react with and detoxify aldehydes. nih.gov Glutathione S-transferases (GSTs) are enzymes that play a crucial role in the detoxification of base propenals by conjugating them with glutathione. pnas.org The catalytic efficiency of GST P1-1 with this compound is particularly high. pnas.org

Imidazole-based scavengers: Molecules such as carnosine have shown efficacy in scavenging α,β-unsaturated aldehydes. nih.gov

2-Aminomethylphenol-based scavengers: This class of compounds has demonstrated promise in preclinical studies for trapping various reactive carbonyl species. nih.gov

Future research in scavenger design should aim to:

Develop specific this compound scavengers: Synthesizing and testing novel compounds with high reactivity and selectivity towards this compound.

Optimize pharmacokinetic properties: Modifying scavenger structures to improve their bioavailability, tissue distribution, and metabolic stability.

Preclinical and clinical evaluation: Testing the efficacy of promising scavengers in animal models of diseases associated with this compound damage and eventually in human clinical trials.

Other Therapeutic Approaches:

Beyond direct scavenging, other strategies could include:

Inhibition of formation: Identifying and targeting the specific enzymatic or chemical pathways that lead to the generation of this compound.

Enhancement of repair pathways: Developing interventions that boost the cellular machinery responsible for repairing this compound-induced DNA and protein damage.

Targeting downstream signaling: Modulating the signaling pathways that are aberrantly activated by this compound-mediated damage. Targeting adenosine receptors, for example, is being explored in cancer therapy. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing adenine propenal in laboratory settings, and how can their efficiency be optimized?

- Methodological Answer : Synthesis of this compound typically involves oxidative damage pathways to adenine, such as exposure to reactive oxygen species (ROS) or chemical oxidants like hydroxyl radicals. Protocols should detail reactant concentrations, temperature, pH, and catalysts (e.g., Fe²⁺/H₂O₂ systems). Efficiency optimization requires controlled experiments varying these parameters, with yield quantification via HPLC or mass spectrometry (MS). Include calibration curves for reproducibility .

- Data Presentation : Tabulate synthesis yields under different conditions (e.g., pH 5.0 vs. 7.4, 25°C vs. 37°C) to identify optimal parameters.

Q. How can researchers quantitatively assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should use buffered solutions mimicking physiological environments (e.g., blood plasma, intracellular pH). Employ UV-Vis spectroscopy or LC-MS to monitor degradation over time. Statistical analysis (e.g., half-life calculations, Arrhenius plots for temperature dependence) is critical. Pre-test sample storage conditions (e.g., -80°C vs. ambient) to avoid artifacts .

- Data Contradiction Tip : If stability data conflict with prior studies, verify buffer composition and purity of this compound, as impurities accelerate degradation .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for investigating the mutagenic potential of this compound in eukaryotic cells?

- Methodological Answer : Use plasmid-based mutagenesis assays or transgenic cell lines (e.g., E. coli lacZ systems) to quantify mutation frequencies. For in vivo studies, employ knockout models (e.g., OGG1-deficient mice) to assess repair mechanisms. Include controls for baseline mutation rates and ROS scavengers (e.g., catalase) to confirm this compound-specific effects .

- Data Analysis : Compare mutation spectra (e.g., transversions vs. transitions) using next-generation sequencing. Statistically validate with chi-square tests against control groups .

Q. How can contradictions in reported reactivity data of this compound with nucleophilic agents (e.g., glutathione) be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 37°C) with rigorous purity checks. Use kinetic assays (stopped-flow spectroscopy) to measure reaction rates. Apply multivariate analysis to identify confounding variables (e.g., trace metal contamination) .

- Case Study : If Study A reports faster kinetics than Study B, re-examine buffer ionic strength or chelating agents (e.g., EDTA) that may alter metal-catalyzed reactions .

Q. What strategies are recommended for detecting this compound adducts in complex biological matrices (e.g., serum, tissue homogenates)?

- Methodological Answer : Combine immunoaffinity enrichment (e.g., monoclonal antibodies) with high-resolution MS/MS for specificity. Validate with stable isotope-labeled internal standards. Optimize sample preparation to minimize matrix interference (e.g., solid-phase extraction) .

- Data Validation : Include recovery rates and limit-of-detection (LOD) tables. Cross-validate with alternative techniques (e.g., ³²P-postlabeling) .

Experimental Design & Data Analysis

Q. How should a controlled study be designed to evaluate the formation kinetics of this compound in oxidative environments?

- Methodological Answer : Use a factorial design varying ROS sources (e.g., H₂O₂, ionizing radiation), adenine concentrations, and scavengers. Monitor time-dependent formation via LC-MS. Apply pseudo-first-order kinetics models. Predefine exclusion criteria for outliers (e.g., technical replicates with >15% variability) .

- Statistical Framework : Report 95% confidence intervals for rate constants. Use ANOVA to compare group means .

Q. What are the best practices for integrating computational models (e.g., DFT calculations) with experimental data on this compound’s electronic properties?

- Methodological Answer : Validate computational models (e.g., Gibbs free energy of adduct formation) against experimental thermodynamic data (isothermal titration calorimetry). Ensure basis sets and solvation models align with experimental conditions (e.g., aqueous vs. gas phase). Disclose software versions and parameters for reproducibility .

Addressing Knowledge Gaps

Q. Which understudied biochemical pathways involving this compound warrant prioritization in genomic instability research?

- Methodological Answer : Focus on non-canonical repair pathways (e.g., NEIL1 vs. OGG1 glycosylases) using siRNA knockdowns in cell lines. Pair with CRISPR-Cas9 screens to identify synthetic lethal interactions. Prioritize pathways with high evolutionary conservation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.